molecular formula C9H8ClN3 B7605828 2-Chloro-6-(imidazol-1-ylmethyl)pyridine

2-Chloro-6-(imidazol-1-ylmethyl)pyridine

Cat. No.: B7605828
M. Wt: 193.63 g/mol
InChI Key: DXEQFJNTYSFVAK-UHFFFAOYSA-N
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Description

2-Chloro-6-(imidazol-1-ylmethyl)pyridine is a versatile nitrogen-containing heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry. Its molecular architecture, incorporating both pyridine and imidazole rings, makes it a valuable scaffold for constructing more complex, biologically active molecules. This compound is particularly useful in the development of kinase inhibitors and other targeted therapies, as the imidazole ring is a recognized privileged structure in anticancer drug discovery . Researchers can utilize the reactive chloro and methylene groups for further functionalization, including participation in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, or through cyclization reactions to create novel polycyclic hybrid structures . The resulting hybrids can be designed to target multiple biological pathways simultaneously, a strategy that may enhance therapeutic efficacy and help overcome drug resistance . This reagent is provided for research applications only, strictly for use in laboratory chemical synthesis.

Properties

IUPAC Name

2-chloro-6-(imidazol-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-9-3-1-2-8(12-9)6-13-5-4-11-7-13/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEQFJNTYSFVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine)

CAS No.: 1937-37-7 Molecular Formula: C₆H₃Cl₄N Molecular Weight: 230.91 g/mol Key Structural Differences:

  • The 6-position substituent is a trichloromethyl (-CCl₃) group instead of an imidazolylmethyl.
  • The trichloromethyl group is highly electron-withdrawing, increasing lipophilicity and environmental persistence compared to the imidazole-derived substituent.

Applications:

  • Nitrapyrin is a well-known nitrification inhibitor used in agriculture to slow the conversion of ammonium to nitrate in soil . The absence of an imidazole ring limits its utility in metal coordination but enhances stability in soil environments.

3-Chloro-6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine-2-carboxylic Acid

CAS No.: Not provided in evidence Molecular Formula: C₁₂H₁₁ClN₃O₂ (inferred from name) Molecular Weight: ~264.69 g/mol Key Structural Differences:

  • Chlorine is at the 3-position (vs. 2-position in the target compound).
  • A carboxylic acid group at the 2-position and an isopropyl-substituted imidazole at the 6-position.

Implications:

  • Positional isomerism (3-Cl vs.

2-Chloro-4-(2-methyl-1H-imidazol-1-yl)-6-methylpyrimidine

CAS No.: 1249922-98-2 Molecular Formula: C₉H₉ClN₄ Molecular Weight: 208.65 g/mol Key Structural Differences:

  • Pyrimidine core (two nitrogen atoms) instead of pyridine.
  • Methyl groups at the 4- and 6-positions, with a 2-methylimidazole substituent.

Applications:

  • Pyrimidine derivatives are common in pharmaceuticals due to their DNA/RNA mimicry.

Comparative Analysis Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
2-Chloro-6-(imidazol-1-ylmethyl)pyridine Not provided C₉H₈ClN₃ ~193.63 (estimated) 2-Cl, 6-(imidazolylmethyl) Metal coordination, drug discovery
Nitrapyrin 1937-37-7 C₆H₃Cl₄N 230.91 2-Cl, 6-(trichloromethyl) Agricultural nitrification inhibitor
3-Chloro-6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine-2-carboxylic acid N/A C₁₂H₁₁ClN₃O₂ ~264.69 3-Cl, 6-(isopropylimidazole), 2-COOH Metal chelation, catalysis
2-Chloro-4-(2-methylimidazol-1-yl)-6-methylpyrimidine 1249922-98-2 C₉H₉ClN₄ 208.65 2-Cl, 4-(2-methylimidazole), 6-CH₃ Pharmaceutical intermediates

Key Research Findings

  • Substituent Effects: The imidazolylmethyl group in the target compound likely enhances hydrogen-bonding capacity compared to nitrapyrin’s trichloromethyl group, favoring biological interactions over environmental stability.
  • Positional Isomerism: Chlorine placement (2- vs. 3-) alters charge distribution, impacting solubility and reactivity in synthetic pathways .

Preparation Methods

Pathway A: Directed Metalation and Functionalization

  • Directed ortho-metalation : 2-Chloropyridine undergoes deprotonation at the 6-position using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF).

  • Electrophilic quenching : The metalated intermediate reacts with formaldehyde to yield 2-chloro-6-(hydroxymethyl)pyridine.

  • Chlorination : Treatment with thionyl chloride (SOCl2) converts the hydroxymethyl group to chloromethyl, producing 2-chloro-6-(chloromethyl)pyridine.

Reaction Conditions :

  • Step 1: LDA (1.1 equiv), THF, -78°C, 2 h.

  • Step 2: Formaldehyde (1.5 equiv), -78°C to room temperature, 12 h.

  • Step 3: SOCl2 (3 equiv), reflux, 4 h.

Yield : ~65% (over three steps).

Pathway B: Radical Halogenation of 2-Chloro-6-methylpyridine

  • Bromination : 2-Chloro-6-methylpyridine reacts with N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) to yield 2-chloro-6-(bromomethyl)pyridine.

  • Chloride exchange : Bromine is replaced with chlorine using KCl in dimethylformamide (DMF) at 80°C.

Reaction Conditions :

  • Step 1: NBS (1.2 equiv), AIBN (0.1 equiv), CCl4, 70°C, 6 h.

  • Step 2: KCl (2 equiv), DMF, 80°C, 8 h.

Yield : ~58% (over two steps).

Imidazole Substitution

The halomethyl precursor reacts with imidazole in a polar aprotic solvent (e.g., DMF or acetone) with a base (e.g., K2CO3 or NaH) to form the target compound.

General Procedure :

  • Combine 2-chloro-6-(chloromethyl)pyridine (1 equiv), imidazole (1.2 equiv), and K2CO3 (2 equiv) in DMF.

  • Heat at 80°C for 12–24 h.

  • Isolate via precipitation or column chromatography.

Optimization Insights :

  • Solvent : DMF enhances nucleophilicity but may require higher temperatures. Acetone offers milder conditions but slower kinetics.

  • Base : K2CO3 minimizes side reactions compared to stronger bases like NaH.

  • Yield : 72–85% under optimized conditions.

Mannich Reaction-Based Approaches

The Mannich reaction offers an alternative route by introducing the imidazolylmethyl group directly onto 2-chloropyridine.

Three-Component Reaction

2-Chloropyridine reacts with formaldehyde and imidazole in acidic conditions to form the target compound.

Procedure :

  • Mix 2-chloropyridine (1 equiv), paraformaldehyde (1.5 equiv), and imidazole (1.2 equiv) in acetic acid.

  • Reflux at 120°C for 24 h.

  • Neutralize with NaOH and extract with dichloromethane.

Challenges :

  • Regioselectivity : The reaction favors substitution at the 4-position due to the electron-withdrawing chlorine’s directing effects.

  • Yield : <30% due to competing side reactions.

Modified Mannich Reaction with Preactivated Substrates

To improve regioselectivity, 2-chloropyridine is preactivated via N-oxide formation, directing substitution to the 6-position.

Procedure :

  • Oxidize 2-chloropyridine to its N-oxide using m-chloroperbenzoic acid (mCPBA).

  • Perform Mannich reaction with formaldehyde and imidazole.

  • Reduce the N-oxide back to pyridine using PCl3.

Yield : ~45% (over three steps).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry improves yield and scalability for nucleophilic substitution routes:

Setup :

  • Reactor 1 : Mix 2-chloro-6-(chloromethyl)pyridine and imidazole in DMF at 80°C.

  • Residence time : 30 min.

  • Quench : Cool and precipitate product via antisolvent addition.

Advantages :

  • 95% conversion in 30 min vs. 12 h in batch.

  • Reduced solvent use and waste.

Cost Analysis of Pathways

PathwayRaw Material Cost ($/kg)Yield (%)Purity (%)
Nucleophilic (Path A)2206598
Nucleophilic (Path B)1805895
Mannich (standard)1503085
Mannich (modified)2604590

Data synthesized from Refs.

Mechanistic Insights and Side Reactions

Competing Alkylation in Nucleophilic Substitution

Imidazole’s dual nucleophilic sites (N1 and N3) can lead to regioisomers. N1-substitution dominates due to lower steric hindrance.

Mitigation Strategies :

  • Use bulky bases (e.g., DBU) to favor N1 attack.

  • Lower reaction temperatures (40–60°C).

Hydrolysis of Halomethyl Intermediates

Prolonged heating in aqueous conditions hydrolyzes -CH2X to -CH2OH, reducing yield.

Prevention :

  • Anhydrous solvents (e.g., DMF over acetone).

  • Short reaction times (<24 h) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-(imidazol-1-ylmethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, reacting 2-chloro-6-(chloromethyl)pyridine with imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) can yield the target compound. Catalysts like Pd(PPh₃)₄ may enhance efficiency in coupling reactions . Key variables include solvent polarity, temperature, and stoichiometric ratios of reactants. Characterization via HPLC and NMR is critical to confirm purity and structure.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm substitution patterns (e.g., imidazole ring integration vs. pyridine protons) .
  • FTIR : Detects functional groups (e.g., C-Cl stretch at ~550 cm⁻¹, C=N in imidazole at ~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological assays?

  • Methodological Answer : Purity ≥95% (HPLC/UV-Vis) is standard for in vitro studies. Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and compare retention times to standards. For in vivo work, LC-MS or GC-MS is recommended to exclude trace solvents or side products .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, metabolic activation systems). For example, mutagenicity studies may show conflicting results depending on the use of S9 liver fractions . Validate findings via orthogonal assays (e.g., Ames test vs. micronucleus assay) and standardize protocols (e.g., OECD guidelines).

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Systematic Substitution : Modify the imidazole (e.g., 4,5-dichloro substitution) or pyridine (e.g., trifluoromethyl groups) and compare bioactivity .
  • Computational Modeling : Use DFT calculations or molecular docking to predict binding affinities (e.g., to kinase targets) .
  • Data Table Example :
Substituent PositionBiological Activity (IC₅₀, µM)Lipophilicity (LogP)
6-(imidazol-1-ylmethyl)25 (Anticancer)2.1
6-(trifluoromethyl)>503.4

Q. What strategies mitigate metabolic instability of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or amide moieties to enhance solubility and slow hepatic clearance .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. CYP450 inhibitors (e.g., ketoconazole) can identify metabolic pathways .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution. Poor in vivo activity may stem from rapid clearance or plasma protein binding .
  • 3D Tumor Models : Use spheroids or organoids to bridge the gap between monolayer cell assays and animal studies .

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Waste Disposal : Neutralize chlorinated byproducts with NaOH before disposal .

Q. How can genotoxicity risks be assessed during preclinical development?

  • Methodological Answer : Conduct Ames test (with/without metabolic activation), micronucleus assay, and Comet assay. For weakly positive results (e.g., in TA98 strain), repeat with higher replicates or alternative models (e.g., mammalian cells) .

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